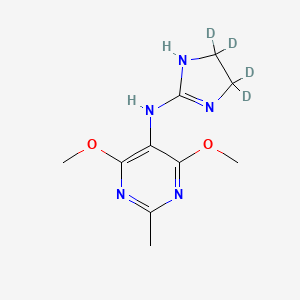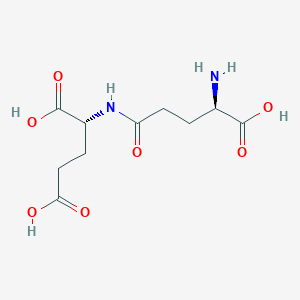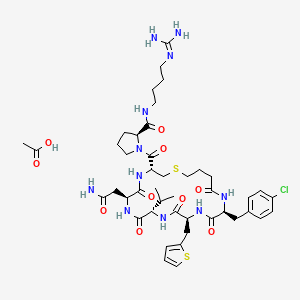![molecular formula C20H11N2Na3O10S3 B12427880 trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate is a synthetic azo dye known for its vibrant red color. It is commonly referred to as Amaranth or Acid Red 27. This compound is widely used in various industries, including food, cosmetics, and textiles, due to its excellent dyeing properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate involves a diazotization reaction followed by coupling. The process begins with the diazotization of 1-naphthylamine-4-sulfonic acid using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the final azo dye .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically isolated by filtration, washed, and dried to obtain a fine powder .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield sulfonated naphthoquinones.
Reduction: Aromatic amines such as 1-naphthylamine-4-sulfonic acid and 3-hydroxy-2,7-naphthalenedisulfonic acid are common products.
Substitution: Products vary based on the nucleophile used but generally involve modified sulfonate groups.
Aplicaciones Científicas De Investigación
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in food, cosmetics, and textiles due to its stability and vibrant color
Mecanismo De Acción
The mechanism of action of trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate primarily involves its ability to bind to various substrates through electrostatic interactions and hydrogen bonding. The azo bond (N=N) is responsible for its chromophoric properties, allowing it to absorb light in the visible spectrum and impart color. In biological systems, it can interact with proteins and nucleic acids, making it useful in staining and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
Acid Red 1: Another azo dye with similar applications but different structural properties.
Acid Red 88: Known for its use in textile dyeing and similar chemical behavior.
Carmoisine: A synthetic dye with comparable uses in food and cosmetics.
Uniqueness
Trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate stands out due to its high water solubility, stability under various pH conditions, and vibrant red color. These properties make it particularly suitable for applications where consistent and long-lasting coloration is required .
Propiedades
Fórmula molecular |
C20H11N2Na3O10S3 |
|---|---|
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.3Na/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
Clave InChI |
WLDHEUZGFKACJH-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


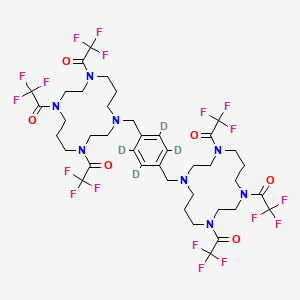
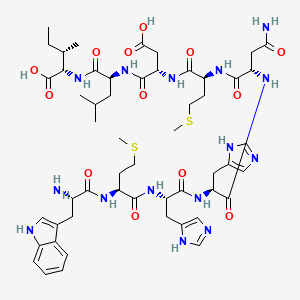
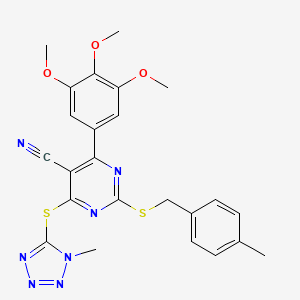
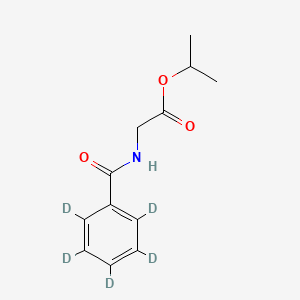
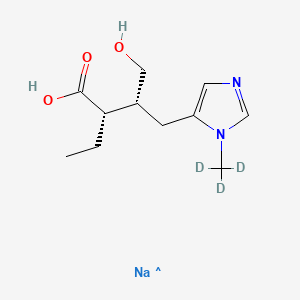
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

